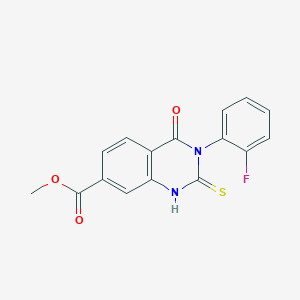
3-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid methyl ester is a member of quinazolines.
Scientific Research Applications
Antimicrobial Activities
- A study by Alagarsamy et al. (2016) discusses the synthesis of derivatives similar to the specified compound, which showed significant antimicrobial activity against various gram-positive and gram-negative bacteria. The research highlights the potential of these compounds in developing new antimicrobial agents (Alagarsamy et al., 2016).
Chemical Synthesis and Reactions
- Stauss et al. (1972) explored the 1,3-dipolar addition reactions involving quinazoline derivatives, demonstrating complex chemical reactions that can be utilized in various synthetic applications (Stauss et al., 1972).
- Kut et al. (2020) investigated the synthesis of functionalized dihydroquinazolines, which are structurally related to the queried compound. These findings could be relevant for the development of new compounds with various applications (Kut et al., 2020).
Catalytic Applications
- A study by Tayebi et al. (2011) involved a compound with a sulfur group, like the one in the queried compound, used as a recyclable catalyst for certain condensation reactions. This demonstrates the potential catalytic applications of such compounds (Tayebi et al., 2011).
Synthesis of Bioactive Molecules
- Research by Zahra et al. (2015) and Al-Dweik et al. (2009) describes the synthesis of quinazoline derivatives with notable antibacterial activity. These studies underscore the utility of quinazoline-based compounds in creating effective antibacterial agents (Zahra et al., 2015), (Al-Dweik et al., 2009).
Potential in Pharmaceutical Research
- Geesi et al. (2020) conducted research on a similar quinazolin-4(3H)-one derivative, focusing on its synthesis and antibacterial evaluation. This study highlights the relevance of these compounds in pharmaceutical research (Geesi et al., 2020).
properties
Product Name |
3-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid methyl ester |
|---|---|
Molecular Formula |
C16H11FN2O3S |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
methyl 3-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C16H11FN2O3S/c1-22-15(21)9-6-7-10-12(8-9)18-16(23)19(14(10)20)13-5-3-2-4-11(13)17/h2-8H,1H3,(H,18,23) |
InChI Key |
ITLBCMGUJLLOCN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3F |
solubility |
1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



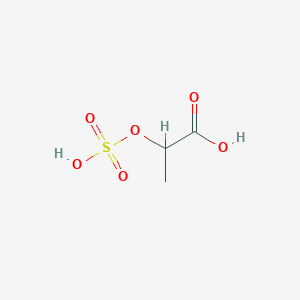
![12-Imino-9-methyl-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitrile](/img/structure/B1230446.png)
![{[(1r,7r)-4-(4-Acetamidophenyl)-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-1-yl]carbamoyloxy}acetic acid](/img/structure/B1230448.png)
![N-(4-fluorophenyl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]acetamide](/img/structure/B1230449.png)
![1-(4-Methoxyphenyl)-3-[3-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B1230450.png)
![[5-[(2-Acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1230452.png)
![2-[2-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-3,4-dihydro-2H-quinoline](/img/structure/B1230453.png)
![[3-(12-Aminododecoxy)-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1230455.png)
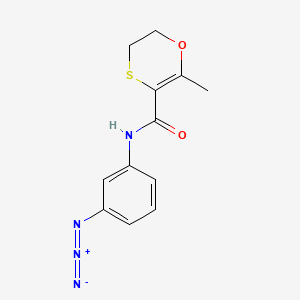
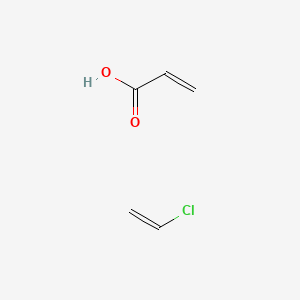
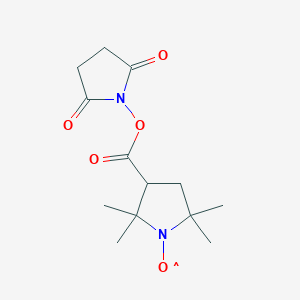
![3-[[7,11-Bis[(2,3-dioxidobenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]carbamoyl]benzene-1,2-diolate;hydron;iron(3+)](/img/structure/B1230461.png)
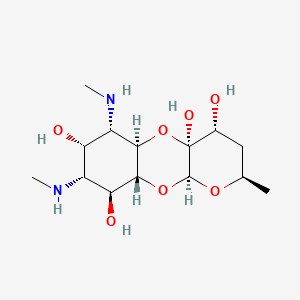
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1230465.png)